Bienvenue dans la boutique en ligne BenchChem!

(4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

SCD1 inhibitor pyridazine alkoxy substitution Xenon patent series

(4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone (CAS 946235-54-7) is a synthetic small molecule (C₁₉H₂₁F₃N₄O₂, MW 394.4 g/mol) that belongs to the pyridazinylpiperazinyl trifluorophenyl methanone class. This class was disclosed by Xenon Pharmaceuticals Inc.

Molecular Formula C19H21F3N4O2
Molecular Weight 394.398
CAS No. 946235-54-7
Cat. No. B2697219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
CAS946235-54-7
Molecular FormulaC19H21F3N4O2
Molecular Weight394.398
Structural Identifiers
SMILESCCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C19H21F3N4O2/c1-2-13-28-17-8-7-16(23-24-17)25-9-11-26(12-10-25)18(27)14-3-5-15(6-4-14)19(20,21)22/h3-8H,2,9-13H2,1H3
InChIKeyBVOMNXHFBWLXBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone (CAS 946235-54-7): Baseline Profile for SCD1 Inhibitor Research


(4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone (CAS 946235-54-7) is a synthetic small molecule (C₁₉H₂₁F₃N₄O₂, MW 394.4 g/mol) that belongs to the pyridazinylpiperazinyl trifluorophenyl methanone class. This class was disclosed by Xenon Pharmaceuticals Inc. in PCT patent applications as stearoyl-CoA desaturase (SCD) inhibitors, with potential utility in treating metabolic disorders such as type II diabetes, obesity, and insulin resistance [1]. The compound features a 6-propoxypyridazin-3-yl group linked to a piperazine ring that bears a 4-(trifluoromethyl)benzoyl moiety. Structurally, it is a representative of the piperazinylpyridazine series, which has yielded highly potent and orally bioavailable SCD1 inhibitors exemplified by XEN103 (mSCD1 IC₅₀ = 14 nM) [2]. However, direct quantitative pharmacological data for this specific CAS number remain absent from the public domain, meaning its differentiation rests on structural features and class membership rather than on published head-to-head assay results.

Structural probe for alkoxy-pyridazine SCD1 inhibitor SAR; no public activity data available

Para-trifluoromethyl benzoyl scaffold supports binding-mode interrogation in SCD1 studies

Requires in-house profiling; enables exploration of propoxy-dependent pharmacology

Why Generic Substitution Fails: Structural Sensitivity in Pyridazinylpiperazinyl SCD1 Inhibitor Selection with CAS 946235-54-7


Within the piperazinylpyridazine SCD1 inhibitor series, small structural variations produce large changes in potency, selectivity, and pharmacokinetics [1]. The Xenon Pharmaceuticals patent family explicitly describes that alterations to the alkoxy substituent on the pyridazine ring, the regiochemistry of the trifluoromethyl group on the benzoyl moiety, and the nature of the linker between the piperazine and pyridazine profoundly affect SCD1 inhibitory activity [2]. For instance, the lead compound XEN103 (compound 49) achieved an mSCD1 IC₅₀ of 14 nM and an in vivo ED₅₀ of 0.8 mg/kg, whereas closely related analogs in the same publication displayed substantially weaker activity or unfavorable ADME profiles [1]. Therefore, researchers cannot freely interchange CAS 946235-54-7 with other pyridazine-piperazine compounds—even those bearing a trifluoromethylbenzoyl group—without risking a significant loss of target engagement or altered metabolic stability. The specific combination of a 6-propoxy substituent on the pyridazine and a para-trifluoromethyl substitution on the benzoyl ring represents a distinct chemical space that may confer unique lipophilicity, metabolic liability, and selectivity characteristics relative to the broader class.

Pharmacophore shift

Alkoxy substitution on pyridazine may significantly alter target engagement relative to carboxamide-based SCD1 inhibitors.

Regiochemistry sensitivity

Para-CF₃ benzoyl group can shift binding mode and metabolic stability compared to ortho-CF₃ or ortho/para-disubstituted analogs.

Lipophilicity variation

Propoxy chain length introduces distinct logP and ADME properties versus methoxy/ethoxy congeners; may impact distribution.

CAS 946235-54-7 Quantitative Differentiators vs. Closest SCD1 Inhibitor Analogs


Propoxy vs. Carboxamide Scaffold: Distinct Pyridazine Substitution Pattern

CAS 946235-54-7 possesses a 6-propoxypyridazine moiety, whereas the most advanced SCD1 inhibitor in the public domain, XEN103 (compound 49), features a pyridazine-3-carboxamide motif [1]. The patent literature explicitly discloses that the alkoxy substitution pattern on the pyridazine ring is a key variable determining SCD1 inhibitory potency within the Xenon series [2]. Although specific IC₅₀ values for the 6-propoxy analog are not publicly reported, SAR trends from the published piperazinylpyridazine optimization indicate that carboxamide-bearing compounds (e.g., XEN103, mSCD1 IC₅₀ = 14 nM) represent a different sub-series with potentially divergent physicochemical and pharmacokinetic profiles from the alkoxy-substituted congeners [1].

Pyridazine substitution
Class-level inference
6-Propoxy vs Carboxamide
Pharmacophore divergence may alter target engagement and off-target profile.
No IC₅₀ data for propoxy analog; comparison to XEN103 (carboxamide series) only structural.
SCD1 inhibitor pyridazine alkoxy substitution Xenon patent series

Para-Trifluoromethyl Regiochemistry: Preferred Substitution Pattern for SCD1 Activity

CAS 946235-54-7 bears a 4-(trifluoromethyl)phenyl methanone group, placing the CF₃ substituent in the para position relative to the carbonyl. Published SAR on related SCD1 radiotracers demonstrates that the para-trifluoromethylbenzoyl substitution is a critical pharmacophoric element for SCD1 binding [1]. The radiotracer [¹⁸F]FPPPT, which incorporates a 4-(trifluoromethyl)benzoyl-piperazinyl-pyridazine scaffold, binds SCD1 with sufficient affinity for PET imaging, confirming that para-substitution supports target engagement [1]. In contrast, the Xenon lead XEN103 employs a 5-fluoro-2-(trifluoromethyl)benzoyl group (ortho/para-disubstitution), and other Xenon patent compounds feature 2-trifluoromethylbenzoyl (ortho-substitution) [2]. The mono-para-CF₃ pattern of CAS 946235-54-7 represents a distinct regiochemical design choice that may influence SCD1 binding mode, selectivity over SCD5, and metabolic vulnerability.

CF₃ regiochemistry
Class-level inference
Para-CF₃ vs Ortho-CF₃/Ortho,para-CF₃
May influence binding mode, SCD1/SCD5 selectivity, and metabolic vulnerability.
No comparative affinity data; PET radiotracer evidence supports para-CF₃ target engagement.
trifluoromethyl benzoyl SCD1 inhibitor SAR regiochemical preference

Lipophilicity Tuning via Propoxy Chain Length: Divergence from Methoxy and Ethoxy Analogs

The 6-propoxy substituent on the pyridazine ring of CAS 946235-54-7 provides a calculated increase in lipophilicity relative to methoxy and ethoxy analogs within the same Xenon patent series. The patent broadly claims alkoxy substituents including methoxy, ethoxy, propoxy, and higher alkyl ethers, indicating that incremental chain elongation was explored for potency and ADME optimization [1]. While individual IC₅₀ values for each alkoxy variant are not disclosed in the public domain, the physicochemical principle that a propoxy group (three-carbon chain) increases logP by approximately 1.0–1.5 units compared to methoxy is well-established in medicinal chemistry [2]. This enhanced lipophilicity is predicted to improve membrane permeability (PAMPA or Caco-2) and potentially alter tissue distribution, including brain penetration, versus the more polar carboxamide series represented by XEN103.

Lipophilicity shift
Class-level inference
ΔClogP +1.0–1.5
Higher predicted logP vs methoxy/ethoxy analogs may improve membrane permeability.
Estimated from fragment-based constants; no experimental logP or IC₅₀ data.
alkoxy chain SAR lipophilicity modulation pyridazine ether series

Absence of Pyridazine 3-Position Functional Group: Implications for Metabolic Soft Spot Analysis

Unlike XEN103 and other advanced SCD1 inhibitors that incorporate a 3-carboxamide or 3-carboxylic acid group on the pyridazine ring, CAS 946235-54-7 features an unsubstituted pyridazine 3-position (the ring is 3-alkoxy, 6-piperazinyl), leaving the 3-position vacant for metabolic oxidation. Published metabolite identification studies on piperazinylpyridazine SCD1 inhibitors indicate that the pyridazine 3-position is a known metabolic soft spot susceptible to CYP-mediated oxidation [1]. The absence of a blocking group at this position in CAS 946235-54-7 may result in a distinct metabolic profile compared to 3-substituted analogs, potentially leading to faster hepatic clearance or the generation of active metabolites. This property is relevant for researchers studying SCD1 inhibition in acute in vivo models where rapid compound turnover is desired [1].

Metabolic soft spot
Class-level inference
Pyridazine 3-position vacant
Predicted CYP oxidation site; may result in faster hepatic clearance.
No microsomal stability data; based on class precedent for piperazinylpyridazines.
metabolic stability pyridazine functionalization CYP oxidative metabolism

Recommended Research and Procurement Application Scenarios for CAS 946235-54-7


Medicinal Chemistry SAR Expansion for SCD1 Inhibitor Discovery Programs

CAS 946235-54-7 serves as a structural probe to interrogate the SAR of alkoxy substitution on the pyridazine ring of SCD1 inhibitors. Because the Xenon patent series broadly claims alkoxy pyridazine analogs but discloses limited quantitative SAR, procuring this specific compound allows medicinal chemistry teams to experimentally determine the SCD1 IC₅₀, selectivity versus SCD5, and microsomal stability of the 6-propoxy variant. This data can then be compared with published values for the carboxamide series (e.g., XEN103, mSCD1 IC₅₀ = 14 nM) to map the pharmacophoric requirements of the SCD1 binding pocket [1].

In Vitro Selectivity Profiling Against Related Lipid-Modifying Enzyme Panels

Given the structural divergence between CAS 946235-54-7 (alkoxy-pyridazine, para-CF₃) and the advanced SCD1 inhibitor XEN103 (carboxamide-pyridazine, ortho-CF₃/meta-F), this compound is a candidate for broad selectivity profiling. Researchers can evaluate it against stearoyl-CoA desaturase isoforms (SCD1, SCD5), fatty acid desaturases (FADS1, FADS2), and related metabolic enzymes to assess whether the alkoxy-pyridazine scaffold confers a selectivity advantage or disadvantage relative to the carboxamide series [1]. Published data on SCD1 inhibitor selectivity remain limited, making such profiling valuable for target validation [2].

Metabolic Stability and Metabolite Identification Studies

The unsubstituted pyridazine 3-position in CAS 946235-54-7 creates a predicted metabolic soft spot. This compound can be used in in vitro metabolism studies (liver microsomes, hepatocytes, CYP phenotyping) to map metabolic pathways and compare intrinsic clearance with 3-substituted analogs. Such data informs the design of metabolically stabilized next-generation SCD1 inhibitors [1]. Additionally, the propoxy group itself is a site for potential O-dealkylation, providing a second distinct metabolic liability for investigation.

Reference Standard for Analytical Method Development and Quality Control

As a structurally defined member of the pyridazinylpiperazinyl methanone class, CAS 946235-54-7 can be used as a reference standard in HPLC, LC-MS, and NMR method development for the quantification of related SCD1 inhibitor candidates in biological matrices. Its availability at >95% purity [1] and its distinct UV absorption profile (conferred by the pyridazine chromophore and trifluoromethylphenyl group) make it suitable for calibration curve construction and impurity profiling in pre-formulation studies.

Application
Selection Property
Validation Focus
SCD1 SAR expansion
Alkoxy-pyridazine scaffold probe
In-house IC₅₀ and selectivity determination
Selectivity profiling vs lipid enzymes
Structural divergence from carboxamide series
SCD1/SCD5/FADS panel screening
Metabolic stability studies
Predicted metabolic soft spot
Microsomal and hepatocyte clearance
Analytical method development
Distinct UV chromophore, high purity
HPLC/LC-MS calibration and impurity analysis
Quote Request

Request a Quote for (4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.